7,2'-Dihydroxyflavone is a flavonoid compound with the molecular formula and a molar mass of approximately 254.24 g/mol. It is characterized by two hydroxyl groups located at the 7 and 2' positions of the flavone structure, which contributes to its unique properties and biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in neuroprotection and as a modulator of signaling pathways.
These reactions are significant as they can modify the compound's biological activity and stability in biological systems .
7,2'-Dihydroxyflavone exhibits various biological activities:
Several synthesis methods for 7,2'-dihydroxyflavone have been reported:
The applications of 7,2'-dihydroxyflavone include:
Interaction studies have shown that 7,2'-dihydroxyflavone binds selectively to TrkB receptors, leading to receptor dimerization and autophosphorylation. This interaction triggers downstream signaling pathways that promote neuronal survival and function. Notably, studies have indicated that modifications to the hydroxyl groups can significantly alter binding affinity and biological activity .
Several compounds share structural similarities with 7,2'-dihydroxyflavone. These include:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
7,8-Dihydroxyflavone | Hydroxyl groups at positions 7 and 8 | TrkB agonist; neuroprotective |
Diosmetin | Hydroxyl groups at positions 5, 7, and 3' | TrkB agonist; antioxidant |
Norwogonin | Hydroxyl groups at positions 5, 7, and 8 | TrkB agonist; potential anti-inflammatory |
Eutropoflavin | Dimethylamino group at position 4' | TrkB agonist; enhances cognitive functions |
Gossypetin | Hydroxyl groups at multiple positions | Potential antagonist of TrkB; antiestrogenic effects |
The uniqueness of 7,2'-dihydroxyflavone lies in its specific hydroxyl group positioning which influences its binding affinity and selectivity for TrkB receptors compared to other flavonoids. This specificity may contribute to its distinct therapeutic profile in neurological applications .
7,2'-Dihydroxyflavone is a flavonoid compound characterized by a flavone backbone with two hydroxyl groups positioned at the 7 and 2' positions [2]. The molecular formula of 7,2'-Dihydroxyflavone is C15H10O4, representing its composition of 15 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms [2]. The compound features a 2-phenylchromen-4-one core structure, which is the fundamental skeleton of all flavones [16].
The structural arrangement of 7,2'-Dihydroxyflavone consists of two benzene rings (labeled as A and B) connected by a heterocyclic pyran ring (labeled as C) [23]. The A ring contains the hydroxyl group at position 7, while the B ring (the phenyl substituent) contains the hydroxyl group at position 2' [2]. This specific positioning of hydroxyl groups distinguishes 7,2'-Dihydroxyflavone from other dihydroxyflavone isomers [2] [5].
The molecular structure can be represented by the following structural features:
7,2'-Dihydroxyflavone has a molecular weight of 254.24 g/mol, as determined by its molecular formula C15H10O4 [2]. This molecular weight is consistent across all dihydroxyflavone isomers that share the same molecular formula but differ in the positioning of their hydroxyl groups [4] [5].
In terms of physical appearance, 7,2'-Dihydroxyflavone typically presents as a crystalline solid with a yellowish color, which is characteristic of many flavonoid compounds [16]. The yellow coloration is attributed to the conjugated π-electron system that extends throughout the molecule, allowing for the absorption of light in the visible spectrum [19] [21].
The solubility profile of 7,2'-Dihydroxyflavone is influenced by the presence of its hydroxyl groups, which confer some degree of polarity to the otherwise relatively hydrophobic flavone structure [11]. Based on comparative data with similar dihydroxyflavones, the compound exhibits limited solubility in water but demonstrates better solubility in organic solvents [12].
The solubility characteristics of 7,2'-Dihydroxyflavone can be summarized as follows:
The presence of the hydroxyl groups at positions 7 and 2' contributes to intermolecular hydrogen bonding, which affects the compound's solubility behavior in different solvents [11]. The 7-hydroxyl group, being more acidic than the 2'-hydroxyl group, plays a significant role in the compound's solubility in polar and protic solvents [27].
The spectroscopic properties of 7,2'-Dihydroxyflavone provide valuable information about its structural features and electronic configuration [9] [10]. These characteristics are essential for identification and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
7,2'-Dihydroxyflavone exhibits distinctive proton (¹H) and carbon (¹³C) NMR signals that reflect its structural arrangement [9]. The proton NMR spectrum typically shows signals for the aromatic protons of both rings A and B, as well as characteristic signals for the proton at position 3 of the C ring [10]. The hydroxyl protons at positions 7 and 2' appear as exchangeable signals that are sensitive to solvent and temperature conditions [9] [10].
Ultraviolet-Visible (UV-Vis) Spectroscopy:
The UV-Vis absorption spectrum of 7,2'-Dihydroxyflavone typically shows two major absorption bands:
The exact positions and intensities of these bands are influenced by the hydroxyl substitution pattern, with the 7-hydroxyl group contributing significantly to the Band II absorption characteristics [19] [33].
Infrared (IR) Spectroscopy:
The IR spectrum of 7,2'-Dihydroxyflavone shows characteristic absorption bands for:
The primary chemical identifiers for 7,2'-Dihydroxyflavone include:
IUPAC Name: 7-hydroxy-2-(2-hydroxyphenyl)chromen-4-one [2]
CAS Registry Number: 77298-66-9 [2] [13]
Alternative Names:
Chemical Identifiers:
These systematic identifiers ensure precise identification of 7,2'-Dihydroxyflavone in chemical databases and distinguish it from other dihydroxyflavone isomers that share the same molecular formula but differ in the positions of their hydroxyl groups [2] [13].
The flavone backbone of 7,2'-Dihydroxyflavone consists of a 2-phenylchromen-4-one structure, which is the defining characteristic of all flavones [16] [17]. This backbone can be described as a three-ring system comprising two benzene rings (A and B) connected by a heterocyclic pyran ring (C) [16] [23].
The key structural features of the flavone backbone include:
Ring A: A benzene ring fused with the pyran ring, forming the benzopyran portion of the molecule [16] [17]
Ring C: A pyran ring containing an oxygen atom at position 1 and a ketone group at position 4, creating the chromen-4-one structure [16] [22]
Ring B: A phenyl ring attached at position 2 of the pyran ring, extending from the core structure [16] [17]
C2-C3 Double Bond: A characteristic feature of flavones that distinguishes them from other flavonoid subclasses such as flavanones, which have a saturated bond at this position [18] [24]
Carbonyl Group: A ketone group at position 4 that participates in conjugation with the C2-C3 double bond, contributing to the electronic properties of the molecule [18] [21]
The flavone backbone provides a rigid, planar structure with an extended conjugated π-electron system that spans all three rings [19]. This conjugation is responsible for many of the physical and chemical properties of flavones, including their characteristic UV-visible absorption spectra and their ability to participate in various chemical reactions [19] [21].
The hydroxyl groups at positions 7 and 2' are defining structural features of 7,2'-Dihydroxyflavone that significantly influence its chemical properties and reactivity [25] [27]. These hydroxyl groups contribute to the compound's unique characteristics through their electronic effects and ability to form hydrogen bonds.
Significance of the 7-Hydroxyl Group:
The hydroxyl group at position 7 on ring A is particularly significant due to its:
Acidity: The 7-hydroxyl group is more acidic than other hydroxyl positions in flavones, making it more prone to deprotonation in neutral to slightly basic conditions [11] [27]. This acidity is attributed to the resonance stabilization of the resulting phenoxide anion through conjugation with the carbonyl group at position 4 [27].
Electron Donation: The 7-hydroxyl group serves as an electron-donating substituent that increases the electron density in ring A, affecting the electronic distribution throughout the molecule [25] [26].
Hydrogen Bonding: The 7-hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding, influencing the compound's solubility and crystal packing [11] [27].
Significance of the 2'-Hydroxyl Group:
The hydroxyl group at position 2' on ring B offers distinct contributions to the compound's properties:
Intramolecular Hydrogen Bonding: The 2'-hydroxyl group is positioned to potentially form an intramolecular hydrogen bond with the oxygen atom of the pyran ring (ring C), which can affect the conformation and planarity of the molecule [33].
Ortho-Substitution Effect: As an ortho-substituent on the B-ring, the 2'-hydroxyl group influences the rotation and orientation of the B-ring relative to the AC-ring system, potentially affecting the overall planarity of the molecule [19] [33].
Electronic Effects: The 2'-hydroxyl group modifies the electronic properties of the B-ring, contributing to the compound's overall electronic distribution and reactivity [25] [33].
The combined presence of hydroxyl groups at positions 7 and 2' creates a unique electronic environment that distinguishes 7,2'-Dihydroxyflavone from other dihydroxyflavone isomers and contributes to its specific chemical behavior [25] [27] [32].
7,2'-Dihydroxyflavone is one of several dihydroxyflavone isomers that share the same molecular formula (C15H10O4) but differ in the positions of their hydroxyl groups [28] [30]. A comparative analysis of these isomers reveals important structural differences that influence their chemical and physical properties.
Comparison with 7,8-Dihydroxyflavone:
7,8-Dihydroxyflavone features adjacent hydroxyl groups on ring A, forming a catechol-like structure [28] [31]. This arrangement:
Comparison with 7,4'-Dihydroxyflavone:
7,4'-Dihydroxyflavone has hydroxyl groups at positions 7 (ring A) and 4' (para position on ring B) [6] [8]. This arrangement:
Comparison with 3,2'-Dihydroxyflavone:
3,2'-Dihydroxyflavone has hydroxyl groups at positions 3 (ring C) and 2' (ring B) [29] [33]. This arrangement:
Comparison with 5,7-Dihydroxyflavone (Chrysin):
5,7-Dihydroxyflavone has both hydroxyl groups on ring A [30] [35]. This arrangement:
The following table summarizes the key structural differences between 7,2'-Dihydroxyflavone and other dihydroxyflavone isomers:
Dihydroxyflavone Isomer | Hydroxyl Positions | Key Structural Characteristics | Distinctive Properties |
---|---|---|---|
7,2'-Dihydroxyflavone | 7 (Ring A), 2' (Ring B) | Potential for intramolecular hydrogen bonding between 2'-OH and pyran oxygen | Unique electronic distribution across all three rings [2] [25] |
7,8-Dihydroxyflavone | 7, 8 (both on Ring A) | Adjacent hydroxyl groups forming a catechol-like structure on Ring A | Enhanced electron delocalization within Ring A [28] [34] |
7,4'-Dihydroxyflavone | 7 (Ring A), 4' (Ring B) | Para-hydroxyl substitution on Ring B | Symmetrical electron distribution in Ring B [6] [14] |
3,2'-Dihydroxyflavone | 3 (Ring C), 2' (Ring B) | Hydroxyl group on the heterocyclic C ring | Distinct electronic properties and potential for different hydrogen bonding patterns [29] [33] |
5,7-Dihydroxyflavone | 5, 7 (both on Ring A) | Both hydroxyl groups on Ring A | Different electronic environment in Ring A and unique hydrogen bonding patterns [30] [35] |